7-Ethynyl-3H-imidazo[4,5-b]pyridine: Structural Logic & Synthetic Utility
7-Ethynyl-3H-imidazo[4,5-b]pyridine: Structural Logic & Synthetic Utility
This technical guide details the structural characteristics, synthetic pathways, and medicinal applications of 7-ethynyl-3H-imidazo[4,5-b]pyridine , a privileged scaffold in drug discovery.
Part 1: Chemical Identity & Structural Analysis
7-ethynyl-3H-imidazo[4,5-b]pyridine represents a specific functionalization of the 1-deazapurine core. This scaffold is an isostere of purine (adenine/guanine), making it a critical pharmacophore for developing ATP-competitive kinase inhibitors and nucleoside analogs.
Structural Specifications
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IUPAC Name: 7-ethynyl-3H-imidazo[4,5-b]pyridine
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Molecular Formula: C₈H₅N₃
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Core Scaffold: Imidazo[4,5-b]pyridine (Fused pyridine and imidazole rings)
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Key Functional Group: Terminal alkyne (ethynyl group) at the C7 position.
Electronic Properties & Tautomerism
The molecule exhibits amphoteric nature due to the fused heterocyclic system:
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Acidic Domain: The imidazole N-H (N3/N1) is weakly acidic (
), allowing deprotonation by strong bases (NaH, ) for alkylation. -
Basic Domain: The pyridine nitrogen (N4) is weakly basic (
), significantly less basic than pyridine due to the electron-withdrawing effect of the fused imidazole ring. -
Tautomerism: In solution, the proton rapidly exchanges between N1 and N3. While often denoted as 3H-imidazo[4,5-b]pyridine, the 1H tautomer is energetically accessible. Substituents at N1/N3 lock the tautomeric form.
Numbering Scheme
Correct numbering is vital for regioselective synthesis.
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N1/N3: Imidazole nitrogen atoms.
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N4: Pyridine nitrogen.
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C7: The position adjacent to the bridgehead carbon (C7a) and C6. This corresponds to C6 of the original pyridine ring before fusion.
Part 2: Synthetic Pathways[1]
The synthesis of the 7-ethynyl derivative typically proceeds through a 7-halo intermediate (bromo or iodo), followed by a Sonogashira cross-coupling.
Retrosynthetic Analysis
The most robust route involves constructing the imidazo[4,5-b]pyridine core from a substituted diaminopyridine.
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Target: 7-ethynyl-3H-imidazo[4,5-b]pyridine
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Precursor: 7-bromo-3H-imidazo[4,5-b]pyridine[1]
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Starting Material: 2,6-diaminopyridine or 2-amino-6-bromopyridine.
Step-by-Step Synthesis Protocol
Step 1: Preparation of 6-Bromo-2,3-diaminopyridine
To achieve substitution at the C7 position of the final scaffold, one must start with a substituent at the C6 position of the pyridine ring.
-
Nitration: Treat 2-amino-6-bromopyridine with
to yield 2-amino-6-bromo-3-nitropyridine. -
Reduction: Reduce the nitro group using
in ethanol or to afford 6-bromo-2,3-diaminopyridine .
Step 2: Cyclization to the Core Scaffold
Condensation of the diamine with a one-carbon donor forms the imidazole ring.
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Reagents: Triethyl orthoformate (TEOF) and catalytic p-TsOH, or formic acid at reflux.
-
Transformation: 6-bromo-2,3-diaminopyridine
7-bromo-3H-imidazo[4,5-b]pyridine . -
Note: The bromine at pyridine C6 becomes bromine at scaffold C7.
Step 3: Sonogashira Cross-Coupling
Introduction of the ethynyl group via Pd-catalyzed coupling.
-
Reagents: Trimethylsilylacetylene (TMSA),
(5 mol%), CuI (2 mol%), (base), THF/DMF. -
Conditions: Heat at 60-80°C under inert atmosphere (
/Ar). -
Intermediate: 7-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine.
Step 4: Desilylation
-
Reagents:
in MeOH or TBAF in THF. -
Product: 7-ethynyl-3H-imidazo[4,5-b]pyridine .
Figure 1: Synthetic pathway for 7-ethynyl-3H-imidazo[4,5-b]pyridine starting from 2-amino-6-bromopyridine.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]
Kinase Inhibition (ATP Mimicry)
The imidazo[4,5-b]pyridine scaffold is a proven ATP-mimetic .
-
Binding Mode: The pyridine nitrogen (N4) and imidazole NH (N3) often form a bidentate hydrogen bond network with the "hinge region" of kinase enzymes (e.g., Aurora A, VEGFR, EGFR).
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Role of 7-Ethynyl: The ethynyl group at C7 projects into the solvent-exposed region or a specific hydrophobic pocket (gatekeeper residue), depending on the kinase. It provides a rigid, linear spacer that can be further functionalized to tune solubility or potency.
"Click" Chemistry Handle
The terminal alkyne is a bio-orthogonal handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
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Fragment-Based Drug Discovery (FBDD): Researchers use the 7-ethynyl scaffold to "click" with azide-functionalized libraries, rapidly screening for bidentate ligands that span multiple protein sub-pockets.
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PROTACs: The alkyne serves as a stable attachment point for linkers connecting the kinase inhibitor to E3 ligase ligands (e.g., Thalidomide derivatives) for targeted protein degradation.
Quantitative Structure-Activity Relationship (QSAR) Data
Data generalized from imidazo[4,5-b]pyridine derivatives:
| Property | Value / Characteristic | Relevance |
| LogP | ~1.2 - 1.8 (Predicted) | Good membrane permeability; optimized for oral bioavailability. |
| H-Bond Donors | 1 (Imidazole NH) | Critical for hinge binding (Glu/Met residues). |
| H-Bond Acceptors | 2 (Pyridine N, Imidazole N) | Critical for hinge binding. |
| TPSA | ~40-50 Ų | Favorable for CNS penetration (if MW < 400). |
| Metabolic Stability | Moderate | C2 position is prone to oxidation; C7-alkyne is relatively stable but can undergo hydration in vivo. |
Part 4: Experimental Protocol (Sonogashira Coupling)
Objective: Conversion of 7-bromo-3H-imidazo[4,5-b]pyridine to 7-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine.
-
Setup: Flame-dry a 25 mL Schlenk flask and equip with a magnetic stir bar. Cycle with Argon (3x).
-
Reagents:
-
7-Bromo-3H-imidazo[4,5-b]pyridine (1.0 eq, 1.0 mmol)
- (0.05 eq, 35 mg)
- (0.02 eq, 4 mg)
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Triethylamine (3.0 eq, 0.42 mL)
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Anhydrous DMF (5.0 mL)
-
-
Procedure:
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Add the bromo-heterocycle, Pd catalyst, and CuI to the flask under Argon.
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Add DMF and Triethylamine via syringe.
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Add Trimethylsilylacetylene (1.2 eq, 0.17 mL) dropwise.
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Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
-
Workup:
-
Cool to room temperature.[2] Dilute with EtOAc (30 mL).
-
Wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM) to yield the TMS-protected alkyne as a pale yellow solid.
References
-
Imidazo[4,5-b]pyridine Scaffold Review
- Title: Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties.
- Source:Current Medicinal Chemistry, 2023.
-
URL:[Link]
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Synthesis of 7-Substituted Derivatives
- Title: 7-(Pyrazol-4-yl)
- Source:Bioorganic & Medicinal Chemistry Letters (via PMC).
-
URL:[Link]
-
Sonogashira Coupling on Pyridines
- Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines.
- Source:Scientific Research Publishing.
-
URL:[Link]
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Precursor Synthesis (6-Bromo-2,3-diaminopyridine)
